2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-
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Overview
Description
Preparation Methods
The synthesis of 2,2’-Bithiophene, 5,5’-bis(4-hexylphenyl)- typically involves the Stille coupling reaction. This method uses bisstannane intermediates and aryl halides in the presence of a palladium catalyst . The reaction conditions often include dimethylformamide as the solvent and potassium carbonate as the base . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
2,2’-Bithiophene, 5,5’-bis(4-hexylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic substitutions, are common with this compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-Bithiophene, 5,5’-bis(4-hexylphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-Bithiophene, 5,5’-bis(4-hexylphenyl)- exerts its effects is primarily through its semiconducting properties. The compound facilitates charge transport by allowing the movement of electrons and holes through its conjugated system . This property is crucial for its applications in organic electronics and bioelectronics .
Comparison with Similar Compounds
2,2’-Bithiophene, 5,5’-bis(4-hexylphenyl)- can be compared with other similar compounds such as:
5,5’-Bithiophene: A simpler bithiophene derivative without the hexylphenyl groups.
Thieno[3,2-b]thiophene: Another thiophene-based compound used in organic electronics.
Bis-3,4-ethylenedioxythiophene: Known for its stable reversible oxidation properties.
The uniqueness of 2,2’-Bithiophene, 5,5’-bis(4-hexylphenyl)- lies in its specific structural modifications, which enhance its semiconducting properties and make it suitable for a broader range of applications .
Properties
CAS No. |
583884-12-2 |
---|---|
Molecular Formula |
C32H38S2 |
Molecular Weight |
486.8 g/mol |
IUPAC Name |
2-(4-hexylphenyl)-5-[5-(4-hexylphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C32H38S2/c1-3-5-7-9-11-25-13-17-27(18-14-25)29-21-23-31(33-29)32-24-22-30(34-32)28-19-15-26(16-20-28)12-10-8-6-4-2/h13-24H,3-12H2,1-2H3 |
InChI Key |
KVIKDTOMNCCKCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCCCCC |
Origin of Product |
United States |
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